molecular formula C11H11N5O2 B8511203 methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

methyl 2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

Cat. No. B8511203
M. Wt: 245.24 g/mol
InChI Key: JMUUEJNZUBBMMU-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a flask charged with methyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate (500 mg, 2.6 mmol) and a stir bar was added sodium azide (340 mg, 5.2 mmol), triethyl orthoformate (2.2 mL, 13 mmol), and HOAc (10 mL). The mixture was heated to 100° C. for 2 hours. The solvent was removed on a rotavapor, and the residue was taken into aq. Sodium carbonate, extracted with EtOAc (50 Mk×3), dried over sodium sulfate, and purified by MPLC (DCM-MeOH). After removal of solvent, an off-white solid was collected as the desired methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate. LC-MS (IE, m/z): 248 [M+1]+;
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]2[CH2:8][CH2:9][CH:10]([C:11]([O:13][CH3:14])=[O:12])[C:5]2=[CH:4][CH:3]=1.[N-:15]=[N+:16]=[N-:17].[Na+].[CH:19](OCC)(OCC)OCC>CC(O)=O>[N:1]1([C:2]2[N:7]=[C:6]3[CH2:8][CH2:9][CH:10]([C:11]([O:13][CH3:14])=[O:12])[C:5]3=[CH:4][CH:3]=2)[CH:19]=[N:17][N:16]=[N:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C2C(=N1)CCC2C(=O)OC
Step Two
Name
Quantity
340 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotavapor
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 Mk×3),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified by MPLC (DCM-MeOH)
CUSTOM
Type
CUSTOM
Details
After removal of solvent
CUSTOM
Type
CUSTOM
Details
an off-white solid was collected as the desired methyl 2-(1H-tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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